Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclohexane ring substituted with a methylamino group and a carboxamide group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a readily available and simple raw material.
Amination: The cyclohexanone undergoes amination to introduce the methylamino group. This step often involves the use of methylamine under controlled conditions.
Carboxylation: The next step is the introduction of the carboxamide group. This can be achieved through a reaction with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, under appropriate conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often using catalysts and specific solvents to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A precursor in the synthesis of Rel-(1r,4r)-4-(methylamino)cyclohexane-1-carboxamide.
Methylcyclohexane: Shares a similar cyclohexane ring structure but lacks the functional groups present in the target compound.
Cyclohexane-1,2-dicarboxylic anhydride: Another cyclohexane derivative with different functional groups.
Uniqueness
This compound is unique due to its specific combination of a methylamino group and a carboxamide group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-(methylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h6-7,10H,2-5H2,1H3,(H2,9,11) |
InChI Key |
ABHRRTQBUAHCFY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.